![molecular formula C8H7N3O4 B2602730 2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-71-5](/img/structure/B2602730.png)
2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
Descripción general
Descripción
2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a pyrido[3,2-B][1,4]oxazine core, which is a fused bicyclic system containing nitrogen and oxygen atoms. The presence of a nitro group at the 6-position and a methyl group at the 2-position further enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
The synthesis of 2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-amino-3-methylpyridine, nitration can be performed to introduce the nitro group at the 6-position. Subsequent cyclization with suitable reagents, such as chloroformates or carbonyl compounds, leads to the formation of the oxazine ring . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Chemical Reactions
The compound exhibits diverse reactivity due to its nitro group and heterocyclic structure.
Oxidation and Reduction
-
Reduction : The nitro group can be reduced to an amine using reagents like sodium borohydride or lithium aluminum hydride , yielding derivatives such as 6-amino-2H-pyrido[3,2-B] oxazin-3(4H)-one.
-
Oxidation : The nitro group may undergo further oxidation, though specific reagents or products are not detailed in available literature.
Substitution Reactions
Cyclization and Ring Modifications
-
Smiles Rearrangement : The compound can participate in Smiles rearrangements, a tandem reaction involving nucleophilic aromatic substitution and cyclization, to form fused heterocycles .
-
Ring Opening : Under basic conditions, the oxazine ring may undergo hydrolysis or cleavage, though specific products are not explicitly described.
Reaction Mechanisms
The compound’s reactivity is driven by its nitro group and heterocyclic framework :
-
Nitro Group Reactivity : The nitro group participates in redox reactions (e.g., reduction to amine) and stabilizes intermediates via resonance.
-
Oxazine Ring Interactions : The oxygen and nitrogen atoms in the oxazine ring facilitate hydrogen bonding and nucleophilic attacks, enabling cyclization and substitution reactions .
Case Study: N-Substituted Derivatives
Research highlights the synthesis of N-substituted derivatives for biological applications. For instance, reacting the parent compound with benzyl halides under bismuth oxide catalysis yields derivatives like 4-(4-nitrobenzyl)-2H-pyrido[3,2-B] oxazin-3(4H)-one , which exhibits anticancer activity by modulating NF-κB signaling .
Derivative | Synthesis Reagents | Biological Activity |
---|---|---|
4-(4-Nitrobenzyl)-2H-pyrido[3,2-B] oxazin-3(4H)-one | Benzyl bromide, bismuth oxide | Inhibits NF-κB, induces apoptosis in HCC cells |
Analytical and Spectroscopic Characterization
Synthesis and reaction products are typically verified using:
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of 2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one in cancer treatment. Research indicates that derivatives of this compound can induce apoptosis in hepatocellular carcinoma cells by targeting the NF-kB signaling pathway. This mechanism is crucial as NF-kB is often overactive in cancer cells, facilitating their survival and proliferation .
Synthesis of Bioactive Compounds
The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the development of multi-target agents that exhibit antioxidant properties and inhibit lipoxygenase (LOX) activity, which is implicated in inflammatory responses . The ability to modify its structure leads to compounds with enhanced biological activities.
Development of Antimicrobial Agents
There is growing interest in the antimicrobial properties of oxazine derivatives. Compounds similar to this compound have shown promising results against various bacterial strains, suggesting its potential role in developing new antibiotics .
Case Studies
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of specific proteins or pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one include other nitro-substituted heterocycles and oxazine derivatives. For example:
2-Methyl-6-nitro-1,4-benzoxazine: Similar in structure but with a benzene ring instead of a pyridine ring.
6-Nitro-2H-pyrido[3,2-B][1,4]oxazine: Lacks the methyl group at the 2-position.
2-Methyl-6-amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one: The nitro group is replaced with an amino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Actividad Biológica
2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrido[3,2-B][1,4]oxazine core with a nitro group at the 6-position and a methyl group at the 2-position, is believed to exhibit various pharmacological properties.
- Molecular Formula : C9H9N3O4
- Molecular Weight : 223.19 g/mol
- CAS Number : 1002726-59-1
- Structure : The compound contains a fused bicyclic system that includes nitrogen and oxygen atoms, which enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can participate in redox reactions, while the oxazine ring can form hydrogen bonds and hydrophobic interactions with proteins or enzymes. These interactions may modulate specific biological pathways, leading to observed pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound have shown significant antimicrobial properties. Studies have demonstrated that derivatives of pyridine and oxazine exhibit varying degrees of antibacterial and antifungal activities. For example, the synthesis of related compounds has revealed their effectiveness against various microbial strains using agar diffusion methods .
Compound | Activity Type | Target Microorganism | Reference |
---|---|---|---|
This compound | Antibacterial | Staphylococcus aureus | |
Related Pyridine Derivative | Antifungal | Candida albicans |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicate a moderate cytotoxic profile, suggesting potential for further development in cancer therapeutics.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and phosphatases, which are crucial for cell signaling and proliferation.
Synthesis and Evaluation
A notable study involved the synthesis of various derivatives of this compound through multi-step synthetic routes. The synthesized compounds were evaluated for their antimicrobial properties against a panel of bacterial and fungal pathogens. Results indicated that modifications at the nitrogen or oxygen positions significantly influenced biological activity .
Comparative Studies
Comparative studies with other nitro-substituted heterocycles highlighted the unique activity profile of this compound. For instance, while some analogs exhibited strong antifungal properties, this compound showed a broader spectrum of activity against both bacteria and fungi .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one?
The synthesis typically involves cyclization reactions using precursors like substituted aminophenols and chloroacetyl chloride. For example, similar oxazinone derivatives are synthesized by reacting 2-amino-4-chloro-6-nitrophenol with chloroacetyl chloride in DMF, catalyzed by potassium carbonate and 18-crown-6 at 60–80°C for 6–12 hours . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent). Researchers should optimize stoichiometry and reaction time to maximize yield and minimize byproducts.
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to assess purity (>98% recommended for biological assays) .
- 1H NMR to confirm substituent positions and hydrogen environments. For example, the nitro group at position 6 and methyl group at position 2 should show distinct chemical shifts (δ 8.5–9.0 ppm for aromatic protons near nitro groups, δ 1.2–1.5 ppm for methyl groups) .
- Mass Spectrometry (MS) to verify molecular weight (e.g., [M+H]+ peak at m/z 251.2 for C₉H₉N₃O₄) .
Q. What solvents and storage conditions are recommended for this compound?
The compound is stable in dimethyl sulfoxide (DMSO) for biological assays but should be stored in anhydrous conditions at –20°C to prevent hydrolysis of the oxazinone ring. For crystallization, use ethanol/water mixtures (70:30 v/v) to obtain high-purity crystals .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?
Structure-Activity Relationship (SAR) studies reveal that:
- The nitro group at position 6 enhances electrophilic reactivity, critical for targeting cysteine residues in proteins like NF-κB .
- Methyl substitution at position 2 improves metabolic stability by sterically hindering cytochrome P450-mediated oxidation .
- Replacing the nitro group with amino or halogen moieties (e.g., 6-chloro analogs) alters solubility and target selectivity, as seen in antifungal and antiproliferative assays . Computational docking (e.g., AutoDock Vina) can predict binding affinities to biological targets like kinase domains .
Q. What strategies resolve contradictory data in spectroscopic characterization?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The oxazinone ring can exist in keto-enol tautomeric forms, leading to split peaks in NMR. Use deuterated DMSO to stabilize the dominant keto form .
- Impurity interference : Byproducts from incomplete nitro reduction (e.g., amino derivatives) may co-elute in HPLC. Employ gradient elution (5–95% acetonitrile in 0.1% trifluoroacetic acid) to improve resolution .
- Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. For example, the analogous 6-chloro derivative crystallizes in the monoclinic P2₁/c space group with bond angles confirming the oxazinone ring geometry .
Q. How does this compound interact with the NF-κB signaling pathway in cancer cells?
Mechanistic studies in hepatocellular carcinoma (HCC) cells show:
- Inhibition of p65 phosphorylation : The compound blocks IκB kinase (IKK)-mediated phosphorylation of p65 at Ser536, reducing NF-κB nuclear translocation .
- Downregulation of pro-survival genes : Luciferase reporter assays demonstrate suppressed transcription of Bcl-2 and cyclin D1 (IC₅₀ = 5–10 µM in HepG2 cells) .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) reveals dose-dependent increases in early apoptosis (20–40% at 10 µM) .
Q. What computational methods predict the pharmacokinetic properties of this compound?
Use in silico tools like:
- SwissADME to estimate logP (∼1.8), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- ProTox-II to predict toxicity endpoints (e.g., LD₅₀ = 300 mg/kg in rodents, hepatotoxicity risk score = 0.72) .
- Molecular Dynamics (MD) Simulations (AMBER or GROMACS) to assess binding stability with targets like TRPV1 receptors over 100-ns trajectories .
Q. Methodological Considerations
- Controlled experimental variables : Maintain consistent cell lines (e.g., HepG2 vs. Huh-7) and assay conditions (e.g., 48-hour exposure for IC₅₀ determination) to ensure reproducibility .
- Data validation : Cross-validate biological activity using orthogonal assays (e.g., Western blot for protein expression and RT-qPCR for gene expression) .
Propiedades
IUPAC Name |
2-methyl-6-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c1-4-8(12)10-7-5(15-4)2-3-6(9-7)11(13)14/h2-4H,1H3,(H,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZNFBGOBSQKFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.